2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole is an organic compound with the molecular formula and a molecular weight of approximately 376.42 g/mol. This compound features two azo groups (-N=N-) linked to aromatic rings, specifically substituted aniline derivatives. Its structure includes methoxy and amino substituents, which contribute to its chemical properties and potential applications in various fields, including dye chemistry and pharmaceuticals .
These reactions are crucial for synthesizing derivatives or creating new materials with tailored properties .
The synthesis of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole typically involves:
This method allows for the efficient production of azo compounds with high yields .
The primary applications of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole include:
These applications highlight the versatility of this compound in both industrial and research settings .
Several compounds share structural similarities with 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole. Notable examples include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Amino-3-(phenylazo)-naphthalene | C13H12N4O | Contains a naphthalene core; used in dyes |
2-Amino-4-(phenylazo)-aniline | C12H12N4O | Simpler structure; less complex than target compound |
Disodium 4-amino-3-[[4′-(2,4-diaminophenyl)azo]-1,1′-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene | C24H22N6O7S2 | More complex structure; used in specialized dye applications |
The uniqueness of 2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole lies in its dual azo linkages combined with specific amino substitutions that enhance its reactivity and potential biological activity compared to simpler analogs .